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Compound of Interest

Compound Name: 4-Cyano-2-fluorobenzoic acid

Cat. No.: B063566 Get Quote

<Technical Guide: A Theoretical and Computational Analysis of 4-Cyano-2-fluorobenzoic Acid

Abstract: 4-Cyano-2-fluorobenzoic acid (4C2FBA) is a key building block in the synthesis of

pharmaceuticals and other bioactive molecules.[1][2] Its utility stems from the unique interplay

of its three functional groups: a carboxylic acid, a cyano group, and a fluorine atom, which

impart specific electronic and steric properties.[1] This guide provides an in-depth theoretical

analysis of 4C2FBA, leveraging computational chemistry methods to elucidate its structural,

electronic, and spectroscopic properties. The insights presented herein are intended to provide

researchers, scientists, and drug development professionals with a foundational understanding

of this molecule's intrinsic characteristics, aiding in the rational design of novel therapeutics and

functional materials.

Introduction to 4-Cyano-2-fluorobenzoic Acid
4-Cyano-2-fluorobenzoic acid is a synthetic, aromatic compound that presents as a white to

off-white crystalline solid at room temperature.[1] It is a derivative of benzoic acid, featuring a

cyano (-C≡N) group at the para position (C4) and a fluorine (-F) atom at the ortho position (C2)

relative to the carboxylic acid (-COOH) group.[1] This trifunctional nature makes it a versatile

intermediate in organic synthesis, particularly in medicinal chemistry for creating fluorinated

drug analogs and enzyme inhibitors.[1][3] The incorporation of a fluorine atom is a well-

established strategy in drug design to enhance metabolic stability, binding affinity, and

lipophilicity.[3][4]
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Property Value Source

Molecular Formula C₈H₄FNO₂ [1]

Molecular Weight 165.12 g/mol [1]

CAS Number 164149-28-4 [1]

Melting Point 214-220 °C [5]

Appearance
White to off-white crystalline

solid/powder
[1][5]

LogP 1.39558 [1]

Computational Methodology
The theoretical calculations described in this guide are predicated on Density Functional

Theory (DFT), a robust quantum mechanical modeling method used to investigate the

electronic structure of many-body systems. The choice of DFT, specifically with a hybrid

functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)), offers a balance

between computational cost and accuracy for molecules of this size.[6][7][8]

The general workflow for the theoretical analysis of 4C2FBA is as follows:
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Figure 1: General workflow for the theoretical study of 4C2FBA.

Protocol: Geometry Optimization and Frequency
Calculation

Input File Preparation: Construct an initial 3D structure of 4-Cyano-2-fluorobenzoic acid
using molecular modeling software (e.g., Avogadro, GaussView).

Calculation Setup:

Select a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Specify the task as Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial

as it confirms that the optimized structure is a true energy minimum (no imaginary

frequencies) and provides the data for vibrational analysis.
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Define the charge (0) and multiplicity (singlet).

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian,

ORCA).

Validation: After the calculation converges, verify that the output file indicates a successful

optimization and that there are no imaginary frequencies in the vibrational analysis.

Molecular Structure and Geometry
The first step in a theoretical study is to determine the molecule's most stable three-

dimensional conformation through geometry optimization. This process calculates the bond

lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the

molecule.

The optimized structure of 4C2FBA is expected to be largely planar due to the sp² hybridization

of the benzene ring carbons. The carboxylic acid group may exhibit a slight out-of-plane torsion

depending on intermolecular interactions, such as hydrogen bonding, which can occur in the

solid state. In solution, substituted benzoic acids are known to form hydrogen-bonded dimers.

[9]

Table 2: Predicted Key Geometrical Parameters for 4-Cyano-2-fluorobenzoic Acid
(DFT/B3LYP/6-311++G(d,p))
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Parameter Bond/Angle Predicted Value

Bond Lengths C-F ~1.34 Å

C-C (aromatic) ~1.39 - 1.41 Å

C-C (ring-COOH) ~1.49 Å

C=O (carbonyl) ~1.21 Å

C-O (hydroxyl) ~1.35 Å

O-H ~0.97 Å

C-C (ring-CN) ~1.45 Å

C≡N ~1.16 Å

Bond Angles F-C₂-C₁ ~118°

C₂-C₁-C₆ ~121°

C₁-C(OOH)-O ~115°

C₁-C(OOH)=O ~124°

Note: These are typical values for similar molecules and would be precisely calculated in a

dedicated study.

Electronic Properties Analysis
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding a molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are

susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are

susceptible to nucleophilic attack.
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The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the

molecule's kinetic stability. A large gap implies high stability and low reactivity. For 4C2FBA, the

electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups is expected to

lower the energies of both the HOMO and LUMO and influence their distribution across the

molecule.

Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's

surface. It is an invaluable tool for predicting sites for intermolecular interactions.

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

These are expected around the oxygen atoms of the carboxylic acid, the nitrogen of the

cyano group, and the fluorine atom.

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

The most positive potential is anticipated on the acidic hydrogen of the carboxyl group.

Green regions (neutral potential): Indicate areas of relatively low polarity.

Figure 2: Conceptual key for interpreting MEP maps.

Theoretical Spectroscopic Analysis
Computational methods can predict various types of spectra, which can then be compared with

experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)
Frequency calculations yield the vibrational modes of the molecule. Each mode corresponds to

a specific stretching, bending, or torsional motion of the atoms. The calculated frequencies and

their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This

is particularly useful for assigning peaks in an experimental spectrum. For 4-cyanobenzoic acid

(a closely related molecule), aromatic C-H stretching vibrations are observed experimentally

and computationally around 3100-3000 cm⁻¹.[10] The characteristic C≡N stretch is expected in

the 2220-2240 cm⁻¹ region, while the C=O stretch of the carboxylic acid should appear around

1700 cm⁻¹.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the

NMR isotropic shielding tensors.[8] These can be converted into chemical shifts (δ) by

referencing them to a standard, typically Tetramethylsilane (TMS). Theoretical ¹H and ¹³C NMR

spectra can be predicted, aiding in the structural elucidation and assignment of experimental

signals. For example, in ¹H NMR, the acidic proton of the carboxyl group is expected to be the

most downfield signal.[8] In ¹³C NMR, the carbonyl carbon and the carbon of the cyano group

will have characteristic chemical shifts.

Reactivity and Applications in Drug Design
The electronic properties derived from theoretical studies provide a powerful framework for

understanding the reactivity of 4C2FBA. The MEP map identifies the electron-rich centers

(carbonyl oxygen, cyano nitrogen, fluorine) as likely sites for hydrogen bonding or coordination

with metal ions. The acidic proton is the primary site for deprotonation and salt formation.[11]

In drug discovery, 4C2FBA serves as a versatile scaffold.[12] Its carboxylic acid group provides

a handle for forming amide or ester linkages, allowing it to be coupled to other molecular

fragments.[11] The cyano and fluoro substituents modulate the electronic properties of the

aromatic ring, which can influence its binding affinity to biological targets like enzymes or

receptors.[3][12] Understanding the molecule's electronic landscape through these theoretical

studies allows medicinal chemists to make more informed decisions when designing

derivatives with desired pharmacological profiles.

Conclusion
Theoretical studies provide a detailed, atom-level understanding of the structural and electronic

properties of 4-Cyano-2-fluorobenzoic acid. By employing methods like DFT, we can predict

its geometry, analyze its molecular orbitals and electrostatic potential, and simulate its

spectroscopic signatures. This computational insight is not merely academic; it provides a

rational basis for understanding the molecule's reactivity and serves as a predictive tool for its

application in the synthesis of complex, high-value molecules in the pharmaceutical and

materials science industries. The synergy between theoretical prediction and experimental

validation is key to accelerating innovation in these fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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